molecular formula C18H18Cl2N2O B4877453 [4-(3,4-DICHLOROBENZYL)PIPERAZINO](PHENYL)METHANONE

[4-(3,4-DICHLOROBENZYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B4877453
M. Wt: 349.3 g/mol
InChI Key: AHQLPQSYACTUHK-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzyl)piperazinomethanone: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzyl group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 4-(3,4-dichlorobenzyl)piperazinomethanone typically begins with the preparation of 3,4-dichlorobenzyl chloride and piperazine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, and with continuous stirring.

Industrial Production Methods:

  • Industrial production of 4-(3,4-dichlorobenzyl)piperazinomethanone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(3,4-dichlorobenzyl)piperazinomethanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives or benzyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Potential applications in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
  • Explored for its antimicrobial and antiviral properties.

Industry:

  • Used in the development of specialty chemicals and materials.
  • Potential applications in the production of polymers and advanced materials.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action of 4-(3,4-dichlorobenzyl)piperazinomethanone is not fully understood. it is believed to interact with specific receptors or enzymes in biological systems.
  • Potential targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
  • The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

    4-(3,4-Dichlorobenzyl)piperazinemethanone: Similar structure but lacks the piperazino group.

    4-(3,4-Dichlorobenzyl)piperazinomethanone: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness:

  • The presence of both the 3,4-dichlorobenzyl group and the phenylmethanone moiety in 4-(3,4-dichlorobenzyl)piperazinomethanone) imparts unique chemical and biological properties.
  • The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable subject of study.

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c19-16-7-6-14(12-17(16)20)13-21-8-10-22(11-9-21)18(23)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQLPQSYACTUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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